molecular formula C24H22N4O3 B11135185 6-(4-methoxyphenyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone

6-(4-methoxyphenyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone

Cat. No.: B11135185
M. Wt: 414.5 g/mol
InChI Key: JWJJJJUNAKTOEY-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxyphenyl group is introduced to the pyridazinone core.

    Attachment of the Indole Derivative: The final step involves the coupling of the pyridazinone derivative with an indole derivative, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazinone.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological macromolecules.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone likely involves interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyridazinone core can participate in hydrogen bonding and other electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-3(2H)-pyridazinone: Lacks the indole derivative, potentially altering its biological activity.

    2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone: Lacks the methoxyphenyl group, which may affect its chemical reactivity and interactions.

Uniqueness

The presence of both the methoxyphenyl group and the indole derivative in 6-(4-methoxyphenyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone makes it unique. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]pyridazin-3-one

InChI

InChI=1S/C24H22N4O3/c1-31-17-8-6-16(7-9-17)20-10-11-23(29)28(26-20)15-24(30)27-13-12-22-19(14-27)18-4-2-3-5-21(18)25-22/h2-11,25H,12-15H2,1H3

InChI Key

JWJJJJUNAKTOEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

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